molecular formula C15H27NO4 B1396281 1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate CAS No. 1306738-94-2

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate

Cat. No.: B1396281
CAS No.: 1306738-94-2
M. Wt: 285.38 g/mol
InChI Key: IMGOLPSJOGREBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of tert-butyl, methyl, and propyl groups attached to the piperidine ring.

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-propylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOLPSJOGREBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Tert-butyl 4-methyl 4-propylpiperidine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.